2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine
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Overview
Description
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Ring: Starting with a chlorinated pyridine derivative, such as 2-chloropyridine, the compound undergoes a series of reactions to introduce the methyl group at the 5-position.
Cyclization: The intermediate product is then subjected to cyclization reactions to form the azacyclopentene ring.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or ammonia (NH₃) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone, while substitution could result in a variety of derivatives depending on the nucleophile.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler analog with similar reactivity but lacking the azacyclopentene and methylthio groups.
3-(2-Chloropyrid-5-yl)-1-azacyclopentene: Similar structure but without the methylthio group.
2-Methylthio-1-azacyclopentene: Lacks the chloropyridyl group.
Uniqueness
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C11H13ClN2S |
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Molecular Weight |
240.75 g/mol |
IUPAC Name |
2-chloro-5-[(5-methylsulfanyl-3,4-dihydro-2H-pyrrol-4-yl)methyl]pyridine |
InChI |
InChI=1S/C11H13ClN2S/c1-15-11-9(4-5-13-11)6-8-2-3-10(12)14-7-8/h2-3,7,9H,4-6H2,1H3 |
InChI Key |
LJEFAWPHRQKORU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NCCC1CC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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